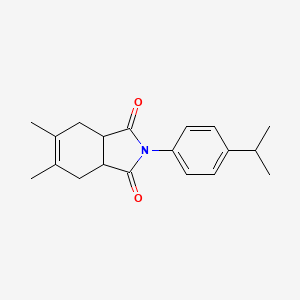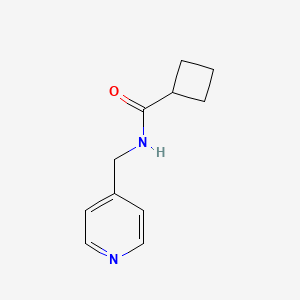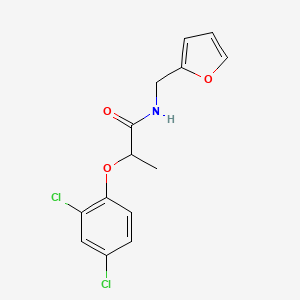![molecular formula C15H22N2O3 B5162374 1-[4-(2-nitrophenoxy)butyl]piperidine](/img/structure/B5162374.png)
1-[4-(2-nitrophenoxy)butyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-nitrophenoxy)butyl]piperidine, also known as NPB, is a chemical compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is used in scientific research for various purposes. NPB has gained significant attention in recent years due to its potential applications in the field of neuroscience.
作用机制
The mechanism of action of 1-[4-(2-nitrophenoxy)butyl]piperidine involves its binding to the sigma-1 receptor. Once bound, 1-[4-(2-nitrophenoxy)butyl]piperidine modulates the activity of the receptor, leading to various physiological effects. 1-[4-(2-nitrophenoxy)butyl]piperidine has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine, which are involved in various physiological processes. 1-[4-(2-nitrophenoxy)butyl]piperidine also has antioxidant properties and can protect neurons from oxidative stress.
Biochemical and physiological effects:
1-[4-(2-nitrophenoxy)butyl]piperidine has various biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine, which are involved in various physiological processes, including learning and memory. 1-[4-(2-nitrophenoxy)butyl]piperidine also has antioxidant properties and can protect neurons from oxidative stress. In addition, 1-[4-(2-nitrophenoxy)butyl]piperidine has been shown to have anti-inflammatory effects and can reduce inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of using 1-[4-(2-nitrophenoxy)butyl]piperidine in lab experiments is its ability to cross the blood-brain barrier and bind to the sigma-1 receptor. This makes it an ideal compound for studying the physiological effects of the sigma-1 receptor. However, one of the limitations of using 1-[4-(2-nitrophenoxy)butyl]piperidine in lab experiments is its potential toxicity. High doses of 1-[4-(2-nitrophenoxy)butyl]piperidine can be toxic to cells, and caution should be exercised when handling the compound.
未来方向
There are several future directions for research involving 1-[4-(2-nitrophenoxy)butyl]piperidine. One area of research is the development of 1-[4-(2-nitrophenoxy)butyl]piperidine analogs that have improved pharmacological properties. Another area of research is the investigation of the role of 1-[4-(2-nitrophenoxy)butyl]piperidine in neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the potential use of 1-[4-(2-nitrophenoxy)butyl]piperidine as a therapeutic agent for various neurological disorders should be explored further.
Conclusion:
In conclusion, 1-[4-(2-nitrophenoxy)butyl]piperidine is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of neuroscience. Its ability to cross the blood-brain barrier and bind to the sigma-1 receptor makes it an ideal compound for studying the physiological effects of the receptor. 1-[4-(2-nitrophenoxy)butyl]piperidine has various biochemical and physiological effects, including neuroprotective and anti-inflammatory effects. However, caution should be exercised when handling the compound due to its potential toxicity. There are several future directions for research involving 1-[4-(2-nitrophenoxy)butyl]piperidine, including the development of 1-[4-(2-nitrophenoxy)butyl]piperidine analogs and investigation of its potential therapeutic use in neurological disorders.
合成方法
The synthesis of 1-[4-(2-nitrophenoxy)butyl]piperidine involves the reaction of 1-bromo-4-(2-nitrophenoxy)butane with piperidine in the presence of a base. The reaction yields 1-[4-(2-nitrophenoxy)butyl]piperidine as a white crystalline powder. The purity of the compound can be increased by recrystallization.
科学研究应用
1-[4-(2-nitrophenoxy)butyl]piperidine has been used in various scientific research studies. One of the main applications of 1-[4-(2-nitrophenoxy)butyl]piperidine is in the field of neuroscience. It has been found that 1-[4-(2-nitrophenoxy)butyl]piperidine has the ability to cross the blood-brain barrier and bind to the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological processes, including neuronal signaling, calcium regulation, and cell survival. 1-[4-(2-nitrophenoxy)butyl]piperidine has been shown to have neuroprotective effects and can help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-[4-(2-nitrophenoxy)butyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-17(19)14-8-2-3-9-15(14)20-13-7-6-12-16-10-4-1-5-11-16/h2-3,8-9H,1,4-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZDJIUNVRLCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5162301.png)
![1-(4-bromo-2-methylphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162303.png)
![N-{3-[(2-hydroxyethyl)amino]-3-oxopropyl}isonicotinamide](/img/structure/B5162323.png)

![2-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5162337.png)
![2-(2,4-dichloro-6-methylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5162348.png)
![3-[3-(1-benzofuran-2-yl)-4-(4-morpholinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5162354.png)



![4-{[1-(3-oxo-3-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}propyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5162396.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5162401.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5162408.png)
